molecular formula C18H21N5O4 B11162631 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethoxyphenyl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B11162631
M. Wt: 371.4 g/mol
InChI Key: NRYOTFRRXJJZRA-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethoxyphenyl)propanamide is a complex organic compound It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethoxyphenyl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which is often derived from commercially available starting materials.

    Functionalization: The purine core is then functionalized with appropriate substituents to introduce the 1,3-dimethyl and 2,6-dioxo groups.

    Coupling Reaction: The functionalized purine is coupled with 4-ethoxyphenylpropanamide under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production.

    Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice, to improve efficiency.

    Purification: Implementing purification techniques like crystallization, chromatography, or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating diseases.

    Industry: The compound may find applications in materials science, such as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethoxyphenyl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Adenosine: A purine nucleoside involved in energy transfer and signaling in cells.

Uniqueness

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethoxyphenyl)propanamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C18H21N5O4/c1-4-27-13-7-5-12(6-8-13)20-14(24)9-10-23-11-19-16-15(23)17(25)22(3)18(26)21(16)2/h5-8,11H,4,9-10H2,1-3H3,(H,20,24)

InChI Key

NRYOTFRRXJJZRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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